molecular formula C14H21NO B4755904 N-(3-ethylphenyl)-3,3-dimethylbutanamide

N-(3-ethylphenyl)-3,3-dimethylbutanamide

Cat. No. B4755904
M. Wt: 219.32 g/mol
InChI Key: NTUXXYDQYZYOTD-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-3,3-dimethylbutanamide, also known as N-ethyl-3-methylpentylamine or simply Eria Jarensis, is a synthetic compound that has gained popularity in the scientific community for its potential applications in research. Eria Jarensis is a stimulant that is structurally similar to DMAA (1,3-dimethylamylamine), a banned substance in many countries due to its potential health risks. However, Eria Jarensis has been found to have a milder effect on the central nervous system, making it a promising alternative to DMAA.

Mechanism of Action

Eria Jarensis works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and cognitive function. By increasing their levels, Eria Jarensis can improve mental clarity, focus, and overall cognitive performance.
Biochemical and Physiological Effects:
Eria Jarensis has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and metabolic rate. It can also improve athletic performance by increasing endurance and reducing fatigue. However, it is important to note that these effects may vary depending on individual factors such as age, gender, and overall health.

Advantages and Limitations for Lab Experiments

Eria Jarensis has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also has a mild effect on the central nervous system, making it a safer alternative to other stimulants. However, it is important to note that Eria Jarensis is still a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several potential future directions for research on Eria Jarensis. One area of interest is its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It is also possible that Eria Jarensis could be used as a potential treatment for obesity and metabolic disorders. Additionally, further research is needed to fully understand the long-term effects of Eria Jarensis on the body and its potential interactions with other drugs and supplements.

Scientific Research Applications

Eria Jarensis has been studied for its potential applications in various fields of research. One of the main areas of interest is its use as a cognitive enhancer. Studies have shown that Eria Jarensis can improve cognitive function, memory, and focus. It has also been found to have potential applications in the treatment of depression and anxiety.

properties

IUPAC Name

N-(3-ethylphenyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-11-7-6-8-12(9-11)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUXXYDQYZYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-3,3-dimethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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